5-(2-Ethylphenyl)thiazol-2-amine
Description
5-(2-Ethylphenyl)thiazol-2-amine is a thiazole derivative featuring a 2-ethylphenyl substituent at position 5 and an amine group at position 2 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects .
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-8-5-3-4-6-9(8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
SRMVOJDCCIGOCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Aminothiazole Derivatives as Core Intermediates
A key intermediate for the synthesis of 5-(2-ethylphenyl)thiazol-2-amine is 2-aminothiazole or its substituted analogs. A notable efficient method involves:
- Chemoselective α-bromination of β-ethoxyacrylamide derivatives , followed by
- One-pot treatment with thiourea , which cyclizes to form 2-aminothiazole-5-carbamides in excellent yield.
This method is advantageous for its high yield and operational simplicity and has been successfully applied in the synthesis of complex thiazole-based drugs like dasatinib, demonstrating scalability and robustness.
Specific Preparation of this compound
While direct literature on this compound is limited, analogous synthetic pathways can be adapted from related thiazole amine syntheses:
Step 1: Preparation of 2-bromoaryl intermediates
Starting from 2-ethylbenzene derivatives, bromination at the appropriate position (e.g., 2-bromo-ethylbenzene) can be performed under controlled low-temperature conditions using brominating agents such as bromine or N-bromosuccinimide in solvents like toluene or ethylene dichloride.
Step 2: Formation of Grignard reagents
The 2-bromoaryl compound undergoes Grignard reaction with magnesium chips in anhydrous ether or tetrahydrofuran (THF) solvents to form the corresponding arylmagnesium bromide intermediate.
Step 3: Reaction with thiourea or related sulfur-nitrogen sources
The Grignard reagent is then reacted with thiourea or a suitable thioamide to form the thiazole ring via cyclization, introducing the amino group at the 2-position of the thiazole ring.
Step 4: Purification and isolation
The crude product is purified by extraction, precipitation, and vacuum distillation to obtain pure this compound.
Alternative Synthetic Route via Ethanol Intermediates
A patent describing the synthesis of 2-thiophene ethylamine provides a method that can be adapted for the preparation of this compound analogs:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Bromination of thiophene ring | -10 to 10 °C, 2-6 h | Brominating agents (Br2, N-bromosuccinimide), solvents (toluene, ethylene dichloride) | Control temperature to avoid overbromination |
| 2 | Grignard reaction with magnesium chips | 0-20 °C | Anhydrous ether, THF | Formation of organomagnesium intermediate |
| 3 | Reaction with ethylene oxide | 0-20 °C | Ethylene oxide | Forms 2-thiophene ethanol intermediate |
| 4 | Esterification and ammonolysis | 30 °C, 0.6 MPa NH3 pressure | Benzene sulfonyl chloride, methyl alcohol, liquefied ammonia | Converts ethanol intermediate to ethylamine derivative |
This multi-step process involves bromination, Grignard formation, nucleophilic addition, esterification, and ammonolysis, providing a mild, cost-effective route with industrial applicability.
Characterization and Purity Control
Throughout the synthesis, reaction progress and purity are monitored by:
- Thin Layer Chromatography (TLC)
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR signals confirm the presence of amino groups and aromatic substituents.
- Infrared (IR) Spectroscopy : NH2 stretching vibrations and C=S or C=N bands confirm thiazole formation.
- Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight and structure.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Bromination Temperature | -10 to 10 °C | Controls regioselectivity |
| Brominating Agents | Br2, N-bromosuccinimide | Selection affects yield |
| Solvents for Bromination | Toluene, ethylene dichloride | Non-polar solvents preferred |
| Grignard Reaction Solvent | Anhydrous ether, THF | Must be water-free |
| Grignard Reagent Ratio (Mg:ArBr) | 1:1 to 1:1.8 molar | Stoichiometric control |
| Ethylene Oxide Ratio | 0.2-0.5 (weight ratio to ArBr) | Controls addition efficiency |
| Ammonolysis Conditions | 30 °C, 0.6 MPa NH3 | Mild pressure and temperature |
| Phase Transfer Catalyst | Tetrabutylammonium chloride (2% w/w) | Enhances reaction rate |
Chemical Reactions Analysis
5-(2-Ethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-Ethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The structural variations among thiazol-2-amine derivatives primarily involve substituents on the phenyl ring or modifications to the thiazole core. Key analogs include:
Table 1: Structural Comparison of Selected Thiazol-2-amine Derivatives
Key Observations :
- The 2-ethyl group in the target compound introduces moderate lipophilicity compared to smaller substituents (e.g., methyl) or polar groups (e.g., methylthio).
Key Observations :
Hypotheses for Target Compound :
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The ethyl group increases hydrophobicity (logP ~2.8) compared to methylthio (logP ~2.2) or fluoro substituents.
- Solubility is generally low across analogs, necessitating formulation strategies for pharmacological use.
Biological Activity
5-(2-Ethylphenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thiazole class of heterocyclic compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms. The ethyl substitution on the phenyl ring can influence its biological activity and interaction with various molecular targets.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar thiazole compounds against resistant strains of Staphylococcus aureus and Enterococcus faecium, suggesting the potential for developing new antimicrobial agents from this scaffold .
Anticancer Properties
The anticancer activity of thiazole derivatives has been extensively documented. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including breast, colon, and leukemia cells. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest .
Table 1: Summary of Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (Leukemia) | 0.78 | Induction of apoptosis via caspase activation |
| 4-substituted thiazoles | A549 (Lung), HeLa (Cervical) | Varies | Cell cycle arrest and apoptosis |
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. It has been observed to inhibit various enzymes, including kinases and proteases, which play crucial roles in cellular signaling pathways. Additionally, the compound's interaction with DNA and RNA can affect gene expression and protein synthesis, further contributing to its anticancer effects .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that those with similar structural features to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds were effective in inhibiting bacterial growth at low concentrations .
- Anticancer Activity : In a comparative analysis of various thiazole derivatives, researchers reported that modifications on the phenyl ring significantly enhanced anticancer potency. The introduction of electron-withdrawing groups improved the efficacy against cancer cell lines, supporting the hypothesis that structural optimization can lead to more effective therapeutic agents .
Q & A
Q. Table 1: Synthetic Route Comparison
*Yields approximated from analogous reactions in evidence.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key signals include thiazole C-H protons (δ 6.8–7.5 ppm) and ethylphenyl substituents (e.g., δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂). Aromatic protons appear as multiplet signals .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 218 for C₁₁H₁₂N₂S) and fragment ions (e.g., loss of NH₂ group at m/z 201) confirm molecular weight and structural motifs .
- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C=S/C-N vibrations (~1600 cm⁻¹) validate functional groups .
Advanced: How can computational methods like DFT predict electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:
Q. Table 2: DFT Applications
| Property Predicted | Functional Used | Validation Method | Reference |
|---|---|---|---|
| HOMO/LUMO energies | B3LYP/6-31G(d) | Experimental redox data | |
| Reaction mechanism | M06-2X/def2-TZVP | Kinetic isotope effects |
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and incubation times .
- Dose-Response Curves : Establish IC₅₀ values under controlled pH and temperature .
- Structural Confirmation : Verify compound purity via HPLC before testing .
Example : Antifungal activity discrepancies may stem from differences in fungal strains (e.g., C. albicans vs. A. fumigatus). Cross-validation with structural analogs (e.g., 5-methylpyrazinyl derivatives) clarifies substituent effects .
Advanced: How do electron-donating/withdrawing groups on the phenyl ring affect bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance electrophilicity, improving enzyme inhibition (e.g., antimicrobial activity via thiazole-S interaction) but may reduce solubility .
- Electron-Donating Groups (e.g., -OCH₃) : Increase lipophilicity, enhancing membrane permeability but potentially reducing metabolic stability .
Q. Table 3: Substituent Effects
| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| -NO₂ | 12.5 (Anticancer) | 0.8 | |
| -OCH₃ | 18.9 (Antimicrobial) | 2.1 |
Basic: What are the proposed biological targets for thiazol-2-amine derivatives?
Answer:
- Enzyme Inhibition : Thiazole rings interact with ATP-binding pockets (e.g., kinase inhibition in cancer) .
- Receptor Modulation : Amine groups form hydrogen bonds with serotonin or dopamine receptors, relevant in neurodegenerative studies .
- DNA Intercalation : Planar aromatic systems (e.g., ethylphenyl-thiazole) disrupt DNA replication in bacteria .
Advanced: How can solubility and bioavailability be optimized methodologically?
Answer:
- Prodrug Design : Introduce phosphate esters hydrolyzed in vivo .
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 4-phenylthiazol-2-amine hydroiodide) .
- Micellar Catalysis : Use surfactants (e.g., SDS) in formulation to enhance dissolution rates .
Advanced: How to validate in silico docking predictions experimentally?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
